VB1080

PIM3 kinase Isoform selectivity Kinase inhibitor profiling

VB1080 (also designated compound is a synthetic small-molecule pan-PIM kinase inhibitor with the molecular formula C27H27N3O3 and a molecular weight of 441.5 g/mol. It exhibits a distinctive inhibitory profile against the three Proviral Integration site for Moloney murine leukemia virus (PIM) kinase isoforms, with reported IC50 values of 69.5 µM, 4996 µM, and 9.88 µM for PIM1, PIM2, and PIM3, respectively.

Molecular Formula C27H27N3O3
Molecular Weight 441.5 g/mol
Cat. No. B15610365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVB1080
Molecular FormulaC27H27N3O3
Molecular Weight441.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H27N3O3/c1-18-6-3-9-22-23(26(31)28-25(18)22)17-21-10-11-24(33-21)19-7-4-8-20(16-19)27(32)30-13-5-12-29(2)14-15-30/h3-4,6-11,16-17H,5,12-15H2,1-2H3,(H,28,31)/b23-17+
InChIKeyCGYPUWYFDVDHFO-HAVVHWLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VB1080 for PIM3-Focused Research: A Selective Pan-PIM Inhibitor with Anthelmintic Activity


VB1080 (also designated compound 12) is a synthetic small-molecule pan-PIM kinase inhibitor with the molecular formula C27H27N3O3 and a molecular weight of 441.5 g/mol [1]. It exhibits a distinctive inhibitory profile against the three Proviral Integration site for Moloney murine leukemia virus (PIM) kinase isoforms, with reported IC50 values of 69.5 µM, 4996 µM, and 9.88 µM for PIM1, PIM2, and PIM3, respectively [1]. Beyond its kinase inhibitory activity, VB1080 has also been associated with cytotoxic effects in preliminary assays and possesses documented anthelmintic activity .

Why VB1080 Cannot Be Simply Replaced by Another Pan-PIM Inhibitor


PIM kinase inhibitors exhibit highly divergent isoform selectivity profiles that directly dictate their biological outcomes in kinase-dependent cellular assays and disease models. VB1080's unique potency gradient (PIM3 >> PIM1 >> PIM2) sharply contrasts with clinically explored pan-PIM inhibitors such as CX-6258, which inhibits all three isoforms at low nanomolar concentrations [1]. Generic substitution with a more balanced inhibitor would fundamentally alter the PIM isoform inhibition landscape in an experiment, potentially masking PIM3-specific phenotypes or introducing off-target effects at PIM1/2 that are absent with VB1080's micromolar-range PIM1/2 activity [1][2].

VB1080 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PIM3 vs. PIM2 Isoform Selectivity: A 505-Fold Potency Difference

VB1080 demonstrates a pronounced selectivity for the PIM3 isoform over PIM2. In biochemical inhibition assays, VB1080 inhibited PIM3 with an IC50 of 9.88 µM, while its potency against PIM2 was dramatically lower at 4996 µM, resulting in a 505-fold selectivity window [1]. This contrasts sharply with the pan-PIM inhibitor CX-6258, which exhibits nearly equipotent inhibition across PIM isoforms (PIM1 IC50 = 6.2 nM, PIM2 IC50 = 8.1 nM, PIM3 IC50 = 12.5 nM) [2].

PIM3 kinase Isoform selectivity Kinase inhibitor profiling

PIM3 vs. PIM1 Selectivity: 7-Fold Preference for PIM3

VB1080 inhibits PIM3 (IC50 = 9.88 µM) with approximately 7-fold higher potency than PIM1 (IC50 = 69.5 µM) . In contrast, the prototypical PIM inhibitor AZD1208, a potent clinical-stage pan-PIM inhibitor, exhibits sub-nanomolar potency against both PIM1 (IC50 = 0.4 nM) and PIM3 (IC50 = 1.9 nM) with only a 4.75-fold difference [1]. VB1080's micromolar-range PIM1 activity makes it a functionally PIM3-preferring agent in cellular contexts where PIM1 expression is high, a property not replicated by nanomolar pan-inhibitors.

PIM1 PIM3 Isoform selectivity

Anthelmintic Activity: A Secondary Pharmacological Property Absent in Most PIM Inhibitors

VB1080 has been empirically demonstrated to possess anthelmintic activity in vitro, a property rarely reported for PIM kinase inhibitors . While the majority of PIM inhibitors have been developed exclusively for oncology indications, VB1080's dual PIM-inhibitory and anthelmintic profile aligns it with recently discovered anthelmintic PIM inhibitor series such as CX-6258 analogues, which showed motility inhibition of adult hookworm (Ancylostoma ceylanicum) and whipworm (Trichuris muris) [1]. VB1080 is one of the few commercially available PIM inhibitors with documented anti-parasitic activity, distinguishing it from oncology-focused pan-PIM inhibitors such as AZD1208 or PIM447, which lack published anthelmintic data.

Anthelmintic Nematode Parasitology

Cytotoxicity Profile: Broad Anti-Proliferative Activity Supplementing Kinase Inhibition

VB1080 exhibits cytotoxicity in cellular assays, as noted across multiple independent vendor characterizations [1][2]. Although specific cell lines and IC50 values are not detailed in publicly available datasheets, this cytotoxic property distinguishes VB1080 from kinase inhibitors that display potent enzymatic inhibition but weak cellular anti-proliferative activity due to poor cell permeability or compensatory signaling. In the PIM inhibitor class, some compounds such as Pim-1 kinase inhibitor 8 (structurally distinct from VB1080) show cytotoxicity against MCF-7 (IC50 = 0.5 µM) and HepG2 (IC50 = 5.27 µM) cells [3]. VB1080's combination of PIM3-selective kinase inhibition and cytotoxicity positions it as a dual-purpose probe for cellular studies.

Cytotoxicity Cancer cell lines Anti-proliferative

Chemical Scaffold Differentiation: A Non-Pyridine, Non-Bicyclic PIM Inhibitor Chemotype

VB1080 (C27H27N3O3, MW 441.5 g/mol) represents a structurally distinct chemotype within the PIM inhibitor landscape. Its molecular formula and size differentiate it from several well-characterized PIM inhibitor classes, including the pyridine-based series (e.g., Pim-1 kinase inhibitor 8, C14H17N3O3, MW 275.3) [1] and the bicyclic heterocycle scaffolds exemplified in patent US 9,090,593 [2]. This structural divergence implies that VB1080 occupies different chemical space, which may translate into distinct pharmacokinetic properties, off-target liability profiles, and intellectual property positioning relative to mainstream PIM inhibitor chemotypes.

Chemical scaffold Structural novelty PIM inhibitor chemotype

PIM2-Sparing Profile: Minimizing PIM2-Mediated Compensatory Signaling

VB1080's extremely weak PIM2 inhibition (IC50 = 4996 µM) constitutes a functional PIM2-sparing property at physiologically relevant concentrations. This is mechanistically significant because PIM2 has been reported as a key mediator of resistance to pan-PIM inhibitors and a compensatory survival kinase in certain hematologic malignancies [1]. Pan-PIM inhibitors that potently suppress PIM2 (e.g., CX-6258: PIM2 IC50 = 8.1 nM [2]) may inadvertently trigger PIM2-dependent feedback loops upon target engagement, whereas VB1080's negligible PIM2 activity avoids this confounding variable.

PIM2 Compensatory signaling Isoform selectivity

Optimal Research and Industrial Use Cases for VB1080 Based on Evidence


PIM3-Specific Functional Dissection in Oncology Models

VB1080's PIM3-over-PIM1/2 selectivity (7-fold over PIM1, 505-fold over PIM2) [1] makes it an ideal probe for dissecting PIM3-specific contributions to cancer cell proliferation, survival, and migration. In pancreatic, hepatocellular, or colorectal cancer models where PIM3 is frequently overexpressed yet PIM1 and PIM2 are also present, VB1080 allows researchers to attribute phenotypic outcomes specifically to PIM3 inhibition without the confounding influence of potent PIM1/2 blockade that pan-inhibitors like CX-6258 or AZD1208 inevitably introduce.

Anthelmintic Drug Discovery Starting Point

VB1080's documented anthelmintic activity positions it as a chemical starting point for neglected tropical disease drug discovery, particularly for soil-transmitted helminth infections. Medicinal chemistry teams can use VB1080 as a template for structure-activity relationship (SAR) campaigns aimed at improving anthelmintic potency while modulating PIM kinase inhibition, following the paradigm established by the CX-6258 anthelmintic optimization program [2].

PIM2-Sparing Experimental Paradigm for Resistance Mechanism Studies

In hematologic malignancy research, where PIM2 upregulation is a recognized resistance mechanism to pan-kinase inhibitor therapy [3], VB1080's >600,000-fold weaker PIM2 inhibition relative to CX-6258 [1][2] provides a unique experimental tool. Researchers can use VB1080 to study PIM3/1-dependent signaling while deliberately leaving PIM2 function intact, enabling cleaner interpretation of PIM isoform-specific biology and identification of PIM2-independent vulnerabilities.

Chemotype Diversification in PIM Inhibitor Lead Optimization

VB1080's distinct chemical scaffold (C27H27N3O3, non-pyridine, non-bicyclic) offers medicinal chemistry teams a structurally novel starting point for lead optimization programs. Its differentiation from patented AMGEN bicyclic PIM inhibitor scaffolds [4] provides freedom-to-operate advantages, while its micromolar-range potency against PIM1/3 provides ample room for structure-guided potency improvements through rational design.

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